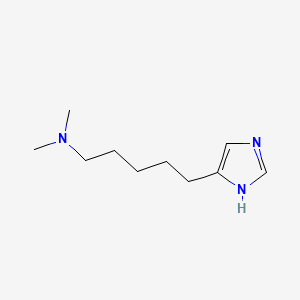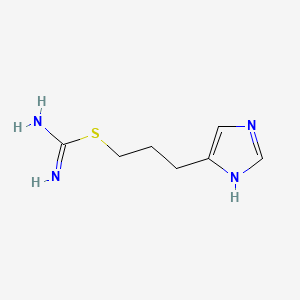
6-methoxy-4-morpholino-2H-chromen-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-methoxy-4-morpholino-2H-chromen-2-one” involves a chromen-2-one core structure with a methoxy group at the 6th position and a morpholino group at the 4th position . The exact 3D structure would require computational chemistry techniques for accurate determination.Aplicaciones Científicas De Investigación
Cancer Imaging : Gao et al. (2012) synthesized carbon-11-labeled chromen-4-one derivatives, including variants of 6-methoxy-4-morpholino-2H-chromen-2-one, as potential PET agents for imaging DNA-dependent protein kinase (DNA-PK) in cancer. This research demonstrates the compound's utility in the development of imaging tools for cancer diagnostics (Gao, Wang, Miller, & Zheng, 2012).
Chemical Synthesis : The work of Ukhin et al. (1996) involved the formation of 2H-chromene structures, including the synthesis of 3-methoxycarbonyl-2-morpholino-6-nitro-2H-chromene. This research contributes to the field of organic chemistry, particularly in the synthesis of complex chromene derivatives (Ukhin, Orlova, Shishkin, & Struchkov, 1996).
Neuroprotective Effects : A study by Sameem et al. (2017) on novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, including a derivative of 6-methoxy-4-morpholino-2H-chromen-2-one, revealed significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells. This highlights the potential therapeutic applications of these compounds in neurodegenerative diseases (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).
Fluorescent Probe for Hypoxic Cells : Feng et al. (2016) developed a fluorescent probe using a derivative of 6-methoxy-4-morpholino-2H-chromen-2-one for selective detection of hypoxic cells. This probe has potential applications in biomedical research for imaging disease-relevant hypoxia (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).
DNA-PK Inhibitors Synthesis : A study by Aristegui et al. (2006) focused on the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor to DNA-dependent protein kinase inhibitors. This research provides insight into the development of potential therapeutic agents targeting DNA-PK, a key enzyme in DNA repair pathways (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Propiedades
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-morpholino-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



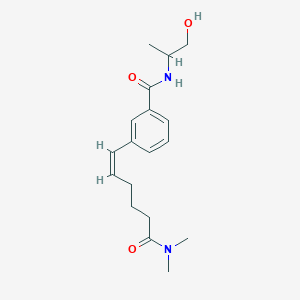
![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
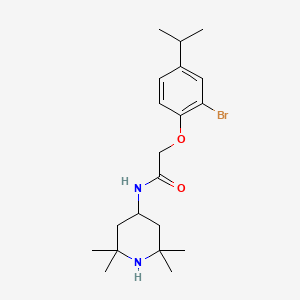
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

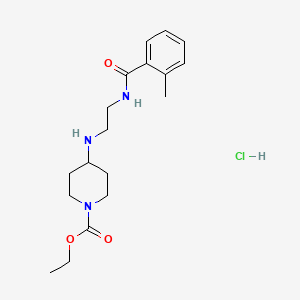
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)
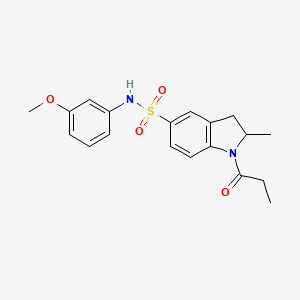
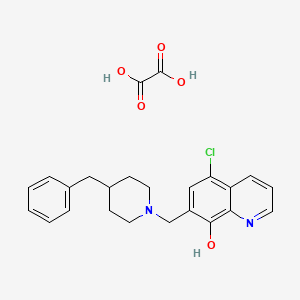
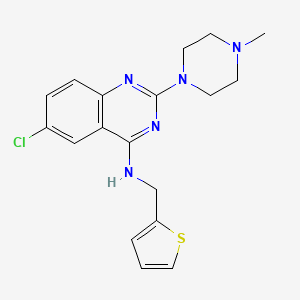
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
